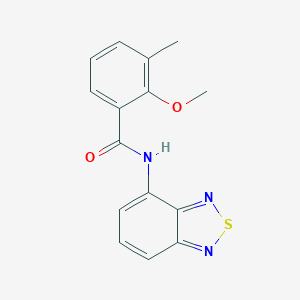![molecular formula C19H21ClN2O3 B251120 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B251120.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating cell division and is overexpressed in many types of cancer. MLN8054 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Mechanism of Action
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide targets the Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in regulating cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. This compound inhibits Aurora A kinase by binding to its active site and preventing its activity. This leads to the inhibition of cell division and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of microtubules, which are essential for cell division. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, this compound has been shown to have limited efficacy in some types of cancer, and resistance to the drug can develop over time. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide include the development of more potent and selective inhibitors of Aurora A kinase. In addition, researchers are exploring the use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, researchers are investigating the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal cell division.
Synthesis Methods
The synthesis of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-methoxyaniline to form 4-methyl-N-(3-methoxyphenyl)benzamide. This compound is then reacted with isobutyryl chloride to form 4-methyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Finally, the addition of a chlorine atom to the 2-position of the benzene ring completes the synthesis of this compound.
Scientific Research Applications
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of tumor xenografts in animal models.
Properties
Molecular Formula |
C19H21ClN2O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-11(2)18(23)22-16-8-6-13(10-17(16)25-4)21-19(24)14-7-5-12(3)9-15(14)20/h5-11H,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
PNDNZIGHIUTRMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
![5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251059.png)
![5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide](/img/structure/B251060.png)
